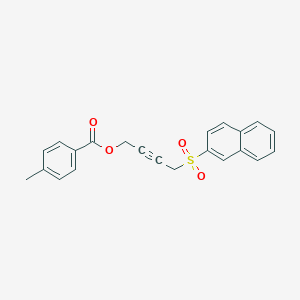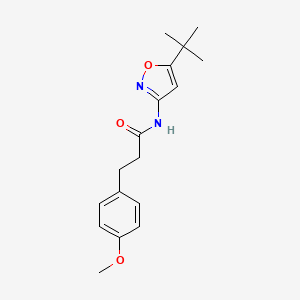
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol, also known as MDPBP, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity among recreational drug users due to its euphoric effects. The chemical structure of MDPBP is similar to other synthetic cathinones, such as MDPV and α-PVP, which are known to have high abuse potential. In recent years, MDPBP has become a subject of interest for scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol involves the modulation of neurotransmitter activity in the brain. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels results in the stimulation of the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has been shown to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has also been shown to cause hyperthermia, seizures, and other neurological complications. Long-term use of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol can result in addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has a high affinity for the dopamine transporter, which makes it a useful tool for studying the regulation of dopamine activity in the brain. However, 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol also has several limitations for use in lab experiments. Its high abuse potential and potential for toxicity make it difficult to use in animal models. Additionally, the lack of knowledge about its long-term effects on the brain and body limits its use in clinical research.
Direcciones Futuras
Future research on 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol should focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Studies should be conducted to determine its efficacy and safety in animal models and clinical trials. Additionally, more research is needed to understand the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol on the brain and body, as well as its potential for addiction and abuse.
Métodos De Síntesis
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with piperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then oxidized to form 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol. The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of mood and behavior. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has also been found to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in the regulation of mood, appetite, and sleep.
Propiedades
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)7-6-13(11)9-16-8-4-5-14(17)10-16/h6-7,14,17H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBTRUEGAZCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)






![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)

![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
